molecular formula C10H14ClNO B1306401 3-(2-Chloro-benzylamino)-propan-1-ol CAS No. 69739-55-5

3-(2-Chloro-benzylamino)-propan-1-ol

Cat. No.: B1306401
CAS No.: 69739-55-5
M. Wt: 199.68 g/mol
InChI Key: DFDHIXJRENDGCN-UHFFFAOYSA-N
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Description

3-(2-Chloro-benzylamino)-propan-1-ol is a chloro-substituted propanolamine derivative characterized by a 2-chlorobenzyl group attached to the amino nitrogen of a propane-1-ol backbone. Its molecular formula is C₁₀H₁₄ClNO (molecular weight: 199.5 g/mol).

Properties

IUPAC Name

3-[(2-chlorophenyl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c11-10-5-2-1-4-9(10)8-12-6-3-7-13/h1-2,4-5,12-13H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDHIXJRENDGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389989
Record name 3-(2-Chloro-benzylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69739-55-5
Record name 3-(2-Chloro-benzylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-benzylamino)-propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzylamine with 3-chloropropanol under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-chlorobenzylamine and 3-chloropropanol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The mixture is heated under reflux for several hours, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-benzylamino)-propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 3-(2-Chloro-benzylamino)-propanone.

    Reduction: Formation of 3-(2-Chloro-benzylamino)-propan-1-amine.

    Substitution: Formation of 3-(2-Azido-benzylamino)-propan-1-ol or 3-(2-Thio-benzylamino)-propan-1-ol.

Scientific Research Applications

3-(2-Chloro-benzylamino)-propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-benzylamino)-propan-1-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9)

Comparison :

  • The pyridine ring in IV-9 introduces aromatic nitrogen, enhancing polarity and electronic effects compared to the benzene ring in the target compound.
  • The nitro group in IV-9 may increase reactivity in reduction or substitution reactions, unlike the inert chloro substituent in the benzyl group of the target compound.
  • Applications : IV-9 serves as a synthetic intermediate, whereas the target compound’s applications remain unspecified in the evidence .

Hydroxypropyl p-phenylenediamine (A165)

Structure & Regulatory Status :

  • Molecular Formula : C₉H₁₄N₂O (MW: 166.22 g/mol).
  • Features a para-diaminophenyl group attached to propan-1-ol.
  • Applications : Approved as a hair dye ingredient due to its oxidative coupling properties .

Comparison :

  • The diaminophenyl group in A165 enables oxidative polymerization for hair dyeing, a property absent in the target compound’s monochloro-benzylamino group.
  • The target compound’s chloro substituent may confer greater stability against oxidation compared to A165’s amino groups.

Chloropropylate

Overview :

  • A chlorinated propane derivative (exact structure unspecified in ).
  • Regulatory Data: Listed in EPA reference tables with CAS No. 5836-10-2 and 2921-88-2 .

Comparison :

  • Chloropropylate’s structure likely includes ester or ether linkages (absent in the target compound), suggesting divergent reactivity and applications (e.g., pesticides or plasticizers).

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Application Reference
This compound C₁₀H₁₄ClNO 199.5 2-Chlorobenzyl, amino, propanol Not reported Not specified -
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol C₉H₁₁ClN₃O₃ 245.66 Chloronitropyridine, methylamino 71% Synthetic intermediate
Hydroxypropyl p-phenylenediamine C₉H₁₄N₂O 166.22 p-Diaminophenyl, propanol Not reported Hair dye ingredient
Chloropropylate Unspecified Unspecified Chlorinated propane derivative Not reported Unspecified

Research Findings and Implications

  • Functional Group Influence: The diaminophenyl group in A165 enables cosmetic applications, whereas the target compound’s chloro-benzyl group may favor stability in non-oxidative environments .
  • Regulatory Gaps : Unlike A165, which is regulated for cosmetic use, the target compound’s safety and regulatory status remain unaddressed in the provided evidence.

Notes

  • Contradictions/Limitations : lacks structural details for Chloropropylate, preventing direct functional comparisons.

Biological Activity

3-(2-Chloro-benzylamino)-propan-1-ol, with the CAS number 69739-55-5, is a compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorobenzyl group attached to a propanolamine backbone, which contributes to its chemical reactivity and potential biological interactions. The presence of the chlorine atom enhances the compound's lipophilicity, which may influence its pharmacokinetics and bioactivity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity . Its mechanism primarily involves scavenging free radicals and inhibiting lipid peroxidation—a critical process linked to oxidative stress and various diseases. The compound interacts with reactive oxygen species (ROS), thereby reducing oxidative damage to cellular components such as lipids, proteins, and nucleic acids .

Interaction with Biological Targets

The compound's biological activity is mediated through its interaction with specific enzymes and proteins involved in oxidative stress pathways. It has been shown to modulate the expression of genes related to antioxidant defenses, thus enhancing cellular protection against oxidative damage.

Biochemical Pathways

This compound influences several biochemical pathways:

  • Lipid Peroxidation : It inhibits the oxidation of low-density lipoproteins (LDLs), which is crucial for preventing atherosclerosis.
  • Cell Signaling : The compound may alter signaling pathways associated with cell survival and apoptosis, indicating potential therapeutic applications in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its absorption, distribution, metabolism, and excretion can be influenced by various factors, including the presence of amino acids that may enhance its antioxidant effects.

Case Studies

A series of studies have assessed the biological activity of this compound:

  • Antioxidant Efficacy : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cultured cells exposed to ROS.
  • Cytotoxicity : Preliminary investigations into its cytotoxic effects revealed that while it possesses some toxicity towards cancer cells, it exhibits lower toxicity against normal cells, suggesting a potential for selective anticancer therapies .
  • Animal Models : In animal studies, varying dosages of the compound showed differential effects on oxidative stress levels and overall health outcomes. Lower doses were associated with beneficial antioxidant effects without significant adverse reactions.

Data Table: Biological Activity Summary

Activity Type Observation Reference
AntioxidantInhibits lipid peroxidation
CytotoxicitySelective toxicity towards cancer cells
Gene ExpressionModulates antioxidant defense mechanisms
Pharmacokinetic EffectsEnhanced by amino acids

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